An In-depth Technical Guide to the Chemical and Physical Properties of 5-Ethyl-2-methyloctane
An In-depth Technical Guide to the Chemical and Physical Properties of 5-Ethyl-2-methyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-2-methyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the hydrocarbon family, it is a nonpolar organic compound. This guide provides a comprehensive overview of its chemical and physical properties, supported by available data and standardized experimental protocols relevant to its characterization. The structural arrangement of 5-ethyl-2-methyloctane, featuring both an ethyl and a methyl branch on an octane (B31449) parent chain, results in specific physical characteristics that differentiate it from its linear isomer, undecane, and other structural isomers.[1] Understanding these properties is crucial for its application in various fields, including as a reference standard in gas chromatography and for studying the behavior of branched alkanes.[1]
Chemical and Physical Properties
The chemical and physical properties of 5-ethyl-2-methyloctane are summarized in the tables below. These properties are a combination of experimentally determined and computationally predicted values.
Table 1: General Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1][2][3][4][5][6] |
| Molecular Weight | 156.31 g/mol | [1][2][3][5][6][7] |
| IUPAC Name | 5-Ethyl-2-methyloctane | [2] |
| CAS Number | 62016-18-6 | [1][2][3] |
| InChI Key | CQCKNPUKBOITAX-UHFFFAOYSA-N | [1][2][3][5][6] |
| Canonical SMILES | CCCC(CC)CCC(C)C | [2][5] |
Table 2: Physical Properties
| Property | Value | Source |
| Boiling Point | 178 °C (estimated) | [4] |
| Density | 0.7421 - 0.743 g/mL | [4][5] |
| Melting Point | -57.06 °C (estimate) | [4] |
| Refractive Index | 1.4167 | [4] |
| Kovats Retention Index (Standard Polar) | 1037 | [2] |
| XLogP3 | 5.6 | [2][7] |
Experimental Protocols
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a macroscopic sample, a simple distillation apparatus can be used for this measurement.
Methodology:
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Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the side arm of the distillation head.
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Sample Preparation: The round-bottom flask is filled with 5-ethyl-2-methyloctane to about two-thirds of its volume. A few boiling chips are added to ensure smooth boiling.
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Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
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Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, and a steady rate of distillation is achieved. This stable temperature is the boiling point of the liquid.
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Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (1 atm) if necessary.
Determination of Density (Pycnometer Method)
The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precise volume, is commonly used for accurate density measurements.
Methodology:
-
Pycnometer Calibration: The empty, clean, and dry pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference liquid.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with 5-ethyl-2-methyloctane at the same temperature.
-
Weighing: The filled pycnometer is weighed.
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Calculation: The density of 5-ethyl-2-methyloctane is calculated by dividing the mass of the sample by the calibrated volume of the pycnograma.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.
Methodology:
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of 5-ethyl-2-methyloctane are placed on the prism of the refractometer.
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Measurement: The prisms are closed, and the light source is adjusted. The knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
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Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded as the refractive index is temperature-dependent.
Synthesis Methodology
While a specific, detailed experimental protocol for the synthesis of 5-ethyl-2-methyloctane is not widely published, a plausible and common method for synthesizing branched alkanes involves the use of Grignard reagents. The following is a representative protocol that could be adapted for the synthesis of 5-ethyl-2-methyloctane.
Synthesis via Grignard Reaction
This synthetic route involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation to yield the final alkane.
Step 1: Formation of the Grignard Reagent (e.g., propylmagnesium bromide)
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Magnesium turnings are placed in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
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Anhydrous diethyl ether is added to cover the magnesium.
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A solution of 1-bromopropane (B46711) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
Step 2: Reaction with a Ketone (e.g., 2-heptanone)
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A solution of 2-heptanone (B89624) in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent solution with stirring.
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The reaction mixture is stirred at room temperature and then refluxed for a period to ensure complete reaction.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
Step 3: Dehydration of the Alcohol
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The ether layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
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The crude alcohol is heated with a dehydrating agent, such as sulfuric acid or iodine, to induce elimination of water and form a mixture of alkenes.
Step 4: Hydrogenation of the Alkene
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The resulting alkene mixture is dissolved in a suitable solvent like ethanol.
-
A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added.
-
The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred until the reaction is complete (monitored by TLC or GC).
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The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, 5-ethyl-2-methyloctane. The product would then be purified by distillation.
Mandatory Visualization
IUPAC Naming Convention for 5-Ethyl-2-methyloctane
The following diagram illustrates the logical steps involved in applying the IUPAC nomenclature rules to name the structure of 5-Ethyl-2-methyloctane.
This guide provides a foundational understanding of the chemical and physical properties of 5-ethyl-2-methyloctane for research and development purposes. The provided experimental protocols are representative of the standard methods used to characterize such compounds.
References
- 1. Accurate method for the determination of the refractive index of liquids using a laser | Semantic Scholar [semanticscholar.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. onepetro.org [onepetro.org]
- 5. davjalandhar.com [davjalandhar.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.aip.org [pubs.aip.org]
